Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI)
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Overview
Description
It is a compound with the molecular formula C22H27N3O2 and a molecular weight of 365.46868 . This compound is known for its psychoactive properties and is structurally related to lysergic acid diethylamide (LSD).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) typically involves the acetylation of lysergic acid diethylamide. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction is typically conducted in a controlled environment to prevent contamination and ensure the safety of the workers.
Chemical Reactions Analysis
Types of Reactions
Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically secondary amines or alcohols.
Substitution: The products depend on the nucleophile used but generally include substituted amides or esters.
Scientific Research Applications
Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of lysergamide derivatives.
Biology: The compound is used in neuropharmacological studies to understand the effects of lysergamides on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of psychiatric disorders.
Industry: It is used in the synthesis of other lysergamide derivatives for various applications.
Mechanism of Action
The mechanism of action of Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered perception and mood . The compound’s effects are mediated through the modulation of neurotransmitter release and receptor activation, influencing various neural pathways.
Comparison with Similar Compounds
Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) is unique compared to other similar compounds due to its specific acetylation at the nitrogen atom. Similar compounds include:
Lysergic acid diethylamide (LSD): Known for its potent psychoactive effects.
1-propionyl-Lysergamide: Another derivative with a propionyl group instead of an acetyl group.
1-butyryl-Lysergamide: A derivative with a butyryl group.
Properties
Molecular Formula |
C22H27N3O2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-acetyl-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C22H27N3O2/c1-5-24(6-2)22(27)16-10-18-17-8-7-9-19-21(17)15(13-25(19)14(3)26)11-20(18)23(4)12-16/h7-10,13,16,20H,5-6,11-12H2,1-4H3 |
InChI Key |
FJOWXGYLIWJFCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C(=O)C)C |
Origin of Product |
United States |
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